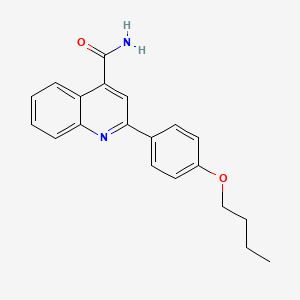

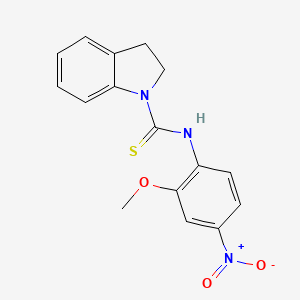

![molecular formula C16H21N3O3S2 B4624162 2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide

Vue d'ensemble

Description

Hydrazinecarbothioamide derivatives, including 2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide, have attracted significant interest in scientific research due to their diverse chemical and physical properties, which make them valuable in various fields of chemistry and pharmacology. These compounds are known for their versatile reactivity and ability to participate in a wide range of chemical transformations.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives generally involves the reaction of hydrazine with thiocarboxylic acids or their derivatives. For example, new hydrazinecarbothioamides were synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, leading to compounds with significant antioxidant activity (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazine group attached to a thiocarbonyl moiety. This structural feature is crucial for their chemical reactivity and biological activity. The structures of these compounds have been established using various spectroscopic methods, including NMR, IR, and mass spectrometry, providing detailed insights into their chemical nature (Aly et al., 2021).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions, such as cyclization, sulfonation, and reactions with halogenated compounds, to afford a wide array of products with potential biological and pharmacological activities. These reactions are often facilitated by the unique reactivity of the hydrazine and thioamide functional groups present in these compounds (Tarai & Baruah, 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure and physical properties of specific derivatives have been characterized, highlighting the importance of intermolecular interactions and molecular packing in determining their solid-state properties (Sivajeyanthi et al., 2017).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamides, including reactivity, stability, and potential for forming complexes with metals, are key to their application in chemical synthesis and material science. These compounds have been used to synthesize metal complexes, which exhibit interesting chemical and biological properties, further expanding their utility in various scientific domains (Orysyk et al., 2014).

Applications De Recherche Scientifique

Anticancer and Antioxidant Effects

Research on benzene sulfonamide derivatives, closely related to 2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide, has indicated potential anticancer properties. Specifically, studies involving the synthesis of new sulfonamide drugs, through reactions with aldehydes thio-semi-carbazones derivatives, have shown potent anticancer effects against MCF-7 breast carcinoma cell lines. These compounds were characterized using spectral techniques such as Fourier-transform infrared analysis (FT-IR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy. Among the derivatives, two showed significant anticancer activities, though they exhibited low antioxidant activities. Molecular docking studies further supported their anti-breast cancer activity, revealing strong binding energy for nonbonding interactions between the ligands and the receptor against human breast cancer cells. The bioavailability of these compounds was confirmed through pharmacological investigations, highlighting their potential as therapeutic agents in cancer treatment (H. Mohamed et al., 2022).

Antibacterial and Antioxidant Agents

Another study focused on the synthesis and characterization of novel thiosemicarbazones as potential antibacterial and antioxidant agents. A range of thiosemicarbazones was investigated, with specific derivatives showing excellent inhibitory potency against Gram-positive pathogens at low concentrations. These compounds also demonstrated antioxidant activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2’-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. This research contributes to the development of compounds with both antibacterial and antioxidant capabilities, underscoring the versatility of sulfonamide derivatives in therapeutic applications (A. Karaküçük-İyidoğan et al., 2014).

Antidiabetic Properties

The synthesis of hydrazinecarbothioamides with a phenylsulfonyl group has unveiled potential antihyperglycemic properties. These compounds were synthesized and structurally identified through various spectroscopic methods. Their antidiabetic activity was assessed in streptozotocin-induced diabetic mice, showing significant reductions in blood glucose levels and oxidative stress markers. This study opens new avenues for the development of antidiabetic medications, highlighting the therapeutic potential of sulfonamide derivatives in managing diabetes (A. Aly et al., 2021).

Propriétés

IUPAC Name |

1-[(4-butylphenyl)sulfonylamino]-3-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-2-3-5-13-7-9-15(10-8-13)24(20,21)19-18-16(23)17-12-14-6-4-11-22-14/h4,6-11,19H,2-3,5,12H2,1H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUBSHMEFOUBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

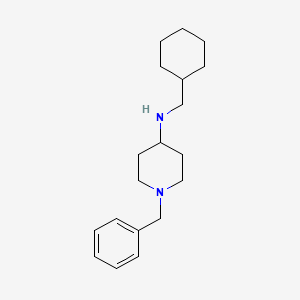

![N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)

![6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624098.png)

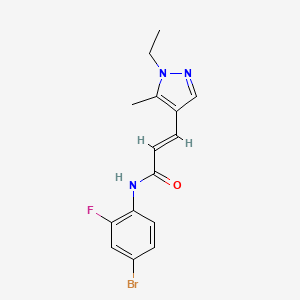

![1-(2-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4624100.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)

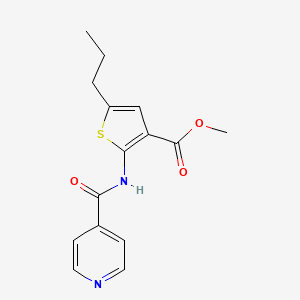

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)

![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)